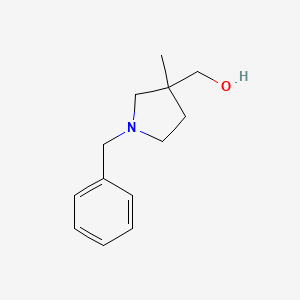

(1-Benzyl-3-methylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-3-methylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(11-15)7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVLZFHAIYJAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Methylpyrrolidin 3 Yl Methanol and Analogues

Strategies for Racemic Synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol

Racemic synthesis provides a more direct, albeit non-stereospecific, route to the target compound. These methods are valuable for initial biological screening and for providing a baseline for the development of more complex stereoselective syntheses.

Reduction of Carboxylic Acid Esters (e.g., methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate) to Alcohols

A primary and straightforward method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid ester, methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate. sigmaaldrich.comchemsynthesis.com This transformation is typically achieved using powerful reducing agents capable of converting esters to primary alcohols.

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds through the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup.

Table 1: Reduction of Pyrrolidine (B122466) Esters

| Starting Material | Reagent | Product |

|---|

This method's efficiency is contingent on the stability of the pyrrolidine ring and the benzyl (B1604629) protecting group to the strong reducing conditions.

Derivatization from Pyrrolidin-3-one Precursors

An alternative approach to the racemic synthesis of the target compound begins with a pyrrolidin-3-one precursor. This strategy allows for the introduction of the methyl and hydroxymethyl groups at the C3 position through a series of well-established chemical transformations.

The synthesis can commence with a suitably protected pyrrolidin-3-one. The C3-methyl group can be introduced via an α-alkylation reaction. Subsequently, the hydroxymethyl group can be installed through various one-carbon homologation strategies. For instance, a Reformatsky reaction with an appropriate zinc enolate or a Wittig-type reaction followed by hydroboration-oxidation could be employed. A final reduction of the ketone at C3 would yield the desired alcohol functionality.

Multistep Synthetic Routes to the Pyrrolidine Core

The construction of the pyrrolidine core itself is a fundamental aspect of synthesizing this compound. Various multistep strategies have been developed to assemble this heterocyclic scaffold. organic-chemistry.orgyoutube.com

One common approach involves the cyclization of linear precursors. For example, a 1,4-dihaloalkane can be reacted with benzylamine (B48309) in a double nucleophilic substitution reaction to form the N-benzylpyrrolidine ring. Subsequent functionalization at the C3 position would then be required to introduce the methyl and hydroxymethyl groups.

Another versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. mdpi.com For instance, an azomethine ylide generated from the condensation of benzylamine and an aldehyde can react with a substituted alkene to form a functionalized pyrrolidine ring. The substituents on the alkene can be chosen to facilitate the subsequent installation of the required methyl and hydroxymethyl groups at the C3 position.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to access individual enantiomers of this compound is of paramount importance for pharmaceutical applications.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to the pyrrolidine precursor. For example, an Evans oxazolidinone auxiliary can be used to direct the asymmetric alkylation of a pyrrolidine-3-carboxylic acid derivative to introduce the methyl group with high diastereoselectivity. Subsequent reduction of the carboxylic acid and removal of the auxiliary would afford the desired enantiomer of the target alcohol. Oppolzer's sultam is another effective chiral auxiliary that can be employed in a similar fashion. acs.org

Table 2: Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Application |

|---|---|

| Evans Oxazolidinone | Asymmetric alkylation |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Several asymmetric catalytic methods can be envisioned for the synthesis of enantiopure this compound. One powerful strategy is the asymmetric [3+2] cycloaddition reaction. rsc.orgwhiterose.ac.uk Chiral metal complexes or organocatalysts can be used to catalyze the reaction between an azomethine ylide and a prochiral alkene, leading to the formation of a pyrrolidine ring with high enantioselectivity. The substituents on the alkene can be pre-installed to correspond to the methyl and a precursor to the hydroxymethyl group.

Another approach involves the asymmetric hydrogenation or reduction of a prochiral pyrroline (B1223166) or pyrrolidinone precursor. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce a double bond or a carbonyl group with high enantiocontrol, establishing the stereocenter at the C3 position.

Chiral Pool Synthesis Utilizing Natural Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, which can be utilized as starting materials for complex chiral molecules. ua.es Amino acids, in particular, serve as versatile precursors for the synthesis of chiral pyrrolidine derivatives. rsc.orgnih.gov

While a direct chiral pool synthesis for this compound is not extensively documented, a plausible strategy involves the use of 3-methylproline as a starting material. Although less common than proline, both enantiomers of 3-methylproline can be accessed and would provide the necessary carbon skeleton and initial stereocenter.

A general conceptual approach starting from a protected 3-methylproline derivative is outlined below:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of the N-protected 3-methylproline could be reduced to a primary alcohol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

N-Benzylation: The secondary amine of the resulting pyrrolidine ring can be benzylated through reductive amination with benzaldehyde (B42025) and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with benzyl bromide in the presence of a base.

This strategy would theoretically yield the desired this compound. The stereochemistry at the C3 position would be dictated by the chirality of the starting 3-methylproline.

Resolution Techniques for Racemic Mixtures

In many synthetic routes, this compound is initially produced as a racemic mixture, a 50:50 combination of both enantiomers. To obtain the individual, enantiomerically pure compounds, resolution techniques are employed.

Chemical Resolution with Chiral Acids/Bases

Chemical resolution is a classical method that involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

For the resolution of racemic this compound, which is a basic compound due to the tertiary amine, chiral acids are suitable resolving agents. Examples of commonly used chiral acids include:

Tartaric acid and its derivatives

Mandelic acid and its derivatives

Camphorsulfonic acid

The process involves forming diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. The differing solubilities of these salts in a particular solvent allow for the selective crystallization of one diastereomer, leaving the other in the mother liquor. Subsequent neutralization of the separated diastereomeric salts with a base will then yield the individual enantiomers of this compound. The success of this method is highly dependent on the choice of both the chiral acid and the crystallization solvent.

Enzymatic Resolution Strategies

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.

For a tertiary alcohol like this compound, lipase-catalyzed kinetic resolution is a promising approach. jst.go.jprsc.org The principle relies on the enantioselective acylation of the alcohol. The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer, forming an ester, while the other enantiomer remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

| Enzyme | Substrate Type | Reaction | Selectivity |

| Lipase A from Candida antarctica (CAL-A) | Tertiary Alcohols | Enantioselective esterification | Excellent enantioselectivity has been reported for some tertiary alcohols. jst.go.jp |

| Lipase from Pseudomonas cepacia (Lipase PS) | Secondary and some Tertiary Alcohols | Enantioselective hydrolysis or acylation | High enantioselectivity for a range of substrates. |

Table 1: Lipases Used in the Resolution of Alcohols

Recent advancements have also explored dynamic kinetic resolution (DKR) for tertiary alcohols. rsc.orgnih.gov This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org This often involves a compatible metal catalyst working in tandem with the lipase. rsc.orgnih.gov

Chemical Transformations and Derivatization of 1 Benzyl 3 Methylpyrrolidin 3 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the C3 position of the pyrrolidine (B122466) ring is a primary alcohol, making it amenable to a variety of well-established chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification

The primary alcohol of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol can be readily converted into an ester. A common and effective method involves the reaction with an acyl chloride (R-COCl) or a carboxylic anhydride (B1165640) ((R-CO)₂O). These reactions are typically performed in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is often added to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed. chemguide.co.ukresearchgate.net This prevents the protonation of the tertiary amine and drives the reaction to completion. libretexts.org

The general reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uksavemyexams.com

Reaction Scheme: this compound + R-COCl → (1-Benzyl-3-methylpyrrolidin-3-yl)methyl ester + HCl

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine, Dichloromethane, 0 °C to RT | Ester |

| This compound | Carboxylic Anhydride (e.g., Acetic Anhydride) | Pyridine, RT | Ester |

Etherification

Ether derivatives can be synthesized using methods like the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves two main steps. First, the alcohol is deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. masterorganicchemistry.comyoutube.com In the second step, this alkoxide attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. wikipedia.org The choice of an unhindered alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Reaction Scheme:

this compound + NaH → Sodium (1-benzyl-3-methylpyrrolidin-3-yl)methoxide + H₂

Sodium (1-benzyl-3-methylpyrrolidin-3-yl)methoxide + R-X → (1-Benzyl-3-methylpyrrolidin-3-yl)methyl ether + NaX

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | 1. Sodium Hydride (NaH) in THF; 2. Add CH₃I | Ether |

Oxidation Reactions

The primary hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. To obtain the aldehyde, mild oxidizing agents are required to prevent over-oxidation. organic-chemistry.org

A widely used method for this transformation is the Swern oxidation. alfa-chemistry.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. nih.govtubitak.gov.tr The Swern oxidation is known for its mild conditions and high yields, avoiding the use of toxic heavy metals. organic-chemistry.org The resulting product from the oxidation of the title compound would be 1-Benzyl-3-methylpyrrolidine-3-carbaldehyde, a known compound. synquestlabs.com

Other modern oxidation systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite, can also achieve the selective conversion of benzyl (B1604629) alcohols to aldehydes. d-nb.infonih.gov

Reaction Scheme: this compound → 1-Benzyl-3-methylpyrrolidine-3-carbaldehyde

| Starting Material | Reagents/Conditions | Product |

| This compound | 1. DMSO, Oxalyl Chloride, CH₂Cl₂, -78 °C; 2. Triethylamine | 1-Benzyl-3-methylpyrrolidine-3-carbaldehyde |

| This compound | TEMPO, NaOCl, CH₂Cl₂ | 1-Benzyl-3-methylpyrrolidine-3-carbaldehyde |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Once the sulfonate ester is formed, it can be readily displaced by a wide range of nucleophiles in an SN2 reaction. This two-step sequence allows for the introduction of various functional groups at the methyl position.

Reaction Scheme (Two Steps):

this compound + TsCl → (1-Benzyl-3-methylpyrrolidin-3-yl)methyl tosylate + Pyridinium hydrochloride

(1-Benzyl-3-methylpyrrolidin-3-yl)methyl tosylate + Nu⁻ → 1-Benzyl-3-methyl-3-(nucleophilomethyl)pyrrolidine + TsO⁻

| Reaction Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1. Activation | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | (1-Benzyl-3-methylpyrrolidin-3-yl)methyl tosylate |

| 2. Substitution | (1-Benzyl-3-methylpyrrolidin-3-yl)methyl tosylate | Sodium Cyanide (NaCN) in DMSO | 1-Benzyl-3-methylpyrrolidine-3-acetonitrile |

| 2. Substitution | (1-Benzyl-3-methylpyrrolidin-3-yl)methyl tosylate | Sodium Azide (NaN₃) in DMF | 3-(Azidomethyl)-1-benzyl-3-methylpyrrolidine |

Transformations at the Pyrrolidine Nitrogen (Tertiary Amine)

The nitrogen atom in the pyrrolidine ring is a tertiary amine, which makes it nucleophilic and basic. Its reactivity is characterized by reactions that target the lone pair of electrons on the nitrogen.

Alkylation and Acylation Reactions

Alkylation

As a tertiary amine, the pyrrolidine nitrogen can act as a nucleophile and react with alkyl halides in an alkylation reaction. ncert.nic.in This process, more specifically termed quaternization, results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and bears four carbon substituents. For example, reaction with methyl iodide would yield a 1-benzyl-1,3-dimethylpyrrolidin-3-yl)methanol-1-ium iodide salt.

Acylation (von Braun Reaction)

Direct acylation of a tertiary amine with an acyl chloride is generally not feasible as there is no proton on the nitrogen to be removed. chemguide.co.ukncert.nic.in However, a related transformation known as the von Braun reaction can occur. In this reaction, a tertiary amine reacts with cyanogen (B1215507) bromide (BrCN) to cleave one of the N-alkyl bonds, producing an organocyanamide. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium salt intermediate, which is then attacked by the bromide ion, leading to the cleavage of an N-C bond. wikipedia.org For N-benzyl amines, the benzyl group is often, but not always, the group that is cleaved. A modern variation uses reagents like α-chloroethyl chloroformate, which can also effect the de-benzylation.

Reaction Scheme (von Braun): this compound + BrCN → (3-Methyl-3-(hydroxymethyl)pyrrolidin-1-yl)carbonitrile + Benzyl bromide

Quaternization and N-Oxidation

Quaternization

Quaternization is the reaction of the tertiary pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. ncert.nic.in The reaction proceeds via a standard SN2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide. The resulting salt possesses different solubility and electronic properties compared to the parent amine. Reacting the title compound with benzyl chloride would yield 1,1-dibenzyl-3-(hydroxymethyl)-3-methylpyrrolidin-1-ium chloride. google.com

| Reactant 1 | Reactant 2 (Alkylating Agent) | Solvent | Product |

| This compound | Methyl Iodide (CH₃I) | Acetonitrile | (1-Benzyl-1,3-dimethyl-3-(hydroxymethyl)pyrrolidinium) iodide |

| This compound | Benzyl Chloride (BnCl) | Toluene, Heat | (1,1-Dibenzyl-3-(hydroxymethyl)-3-methylpyrrolidinium) chloride |

N-Oxidation

The nucleophilic nitrogen of the pyrrolidine ring can be oxidized to an N-oxide. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. organic-chemistry.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the amine. rsc.org The resulting N-oxide is a polar, hygroscopic compound with distinct chemical properties from the parent tertiary amine.

Reaction Scheme: this compound + m-CPBA → this compound N-oxide + m-Chlorobenzoic acid

| Starting Material | Reagent | Solvent | Product |

| This compound | m-CPBA | Dichloromethane (CH₂Cl₂) | This compound N-oxide |

Deprotection and Further Derivatization of the Benzyl Moiety

The N-benzyl group in this compound serves as a common protecting group for the pyrrolidine nitrogen. Its removal is a key step in generating a secondary amine, (3-methylpyrrolidin-3-yl)methanol, which can then undergo further derivatization.

A prevalent method for N-debenzylation is catalytic transfer hydrogenation . This technique offers a mild and efficient alternative to traditional high-pressure hydrogenation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium formate. The process is generally rapid and proceeds under neutral conditions, which is advantageous for sensitive substrates.

Following debenzylation, the resulting secondary amine, (3-methylpyrrolidin-3-yl)methanol, becomes a versatile intermediate for a variety of derivatization reactions at the nitrogen atom.

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction introduces an amide functionality, which can significantly alter the chemical properties of the parent molecule.

N-Alkylation: The introduction of new alkyl groups at the nitrogen position can be achieved through reaction with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the pyrrolidine nitrogen acts as the nucleophile. The choice of the alkyl halide and reaction conditions allows for the synthesis of a diverse range of N-substituted derivatives.

| Transformation | Reagents and Conditions | Product Class |

| N-Debenzylation | 10% Pd/C, Ammonium Formate, Methanol (B129727), Reflux | Secondary Amine |

| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine), Dichloromethane | N-Acylpyrrolidine |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3), Acetonitrile | N-Alkylpyrrolidine |

Modifications of the Methyl Group on the Pyrrolidine Ring

Direct functionalization of the methyl group at the C3 position of the pyrrolidine ring is a chemically challenging transformation due to the high bond dissociation energy of sp³ C-H bonds. Research in this specific area for this compound is not extensively documented in publicly available literature. However, general strategies for C-H functionalization could potentially be adapted.

One theoretical approach involves radical oxidation . The use of potent oxidizing agents under radical-initiating conditions could lead to the formation of a hydroxyl or carbonyl group at the methyl position. For instance, reactions involving hypervalent iodine reagents or other radical-generating systems might provide a pathway to functionalized products, though selectivity could be a significant challenge.

Another possibility is allylic functionalization , although this would require prior modification of the pyrrolidine ring to introduce unsaturation. If an adjacent double bond were present, allylic C-H functionalization could be achieved using reagents like selenium dioxide or through metal-catalyzed processes to introduce various functional groups.

Due to the inert nature of the methyl group in the saturated pyrrolidine ring, these transformations would likely require harsh reaction conditions and may suffer from low yields and lack of selectivity.

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

Altering the size of the pyrrolidine ring in this compound can lead to the formation of piperidine (B6355638) (six-membered ring) or azetidine (B1206935) (four-membered ring) derivatives, respectively. These transformations typically require the conversion of the hydroxymethyl group into other functionalities.

Ring Expansion: A common method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . To apply this to this compound, the primary alcohol would first need to be oxidized to the corresponding aldehyde, followed by conversion to a 1-aminomethyl-cycloalkanol. Treatment of this intermediate with nitrous acid would then induce the rearrangement to form an enlarged cycloketone. Specifically for the target molecule, the hydroxymethyl group would need to be converted to an aminomethyl group. This could be achieved by first oxidizing the alcohol to an aldehyde, followed by reductive amination. The resulting aminomethyl derivative could then potentially undergo a Tiffeneau-Demjanov type rearrangement.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. To utilize this reaction, the primary alcohol of this compound would first need to be oxidized to the corresponding carboxylic acid. Subsequent conversion to an α-halo ketone would set the stage for the base-induced rearrangement, leading to a smaller, contracted ring system. For instance, oxidation of the alcohol to a ketone would yield 1-benzyl-3-methylpyrrolidin-3-one. Halogenation at the α-position, followed by treatment with a base, could then initiate the ring contraction.

| Transformation | Key Intermediate | Named Reaction | Product Ring System |

| Ring Expansion | 1-aminomethyl-cycloalkanol | Tiffeneau-Demjanov Rearrangement | Piperidine |

| Ring Contraction | α-halo ketone | Favorskii Rearrangement | Azetidine |

Functionalization of the Benzyl Group

The benzyl group, while often serving as a protecting group, also offers a site for further molecular diversification through electrophilic aromatic substitution reactions on its phenyl ring. The N-benzylpyrrolidine moiety acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.

Nitration: The introduction of a nitro group onto the benzyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction would be expected to yield a mixture of ortho-nitro and para-nitro substituted derivatives.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using appropriate halogenating agents and a Lewis acid catalyst. For instance, bromination can be carried out with bromine and ferric bromide. Alternatively, benzylic bromination, the substitution of a hydrogen on the carbon directly attached to the nitrogen and the phenyl ring, can be achieved using N-bromosuccinimide (NBS) under radical conditions. chadsprep.commasterorganicchemistry.com This reaction specifically targets the benzylic position due to the stability of the resulting benzylic radical. chadsprep.com

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the benzyl ring. The reaction typically employs an acyl or alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. As with other electrophilic aromatic substitutions on this system, substitution is expected to occur at the ortho and para positions.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Bromination (Aromatic) | Br₂, FeBr₃ | ortho, para |

| Bromination (Benzylic) | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Carbon |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | ortho, para |

Stereochemistry and Chirality in 1 Benzyl 3 Methylpyrrolidin 3 Yl Methanol Derivatives

Absolute Configuration and Enantiomeric Purity

The compound (1-Benzyl-3-methylpyrrolidin-3-yl)methanol possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring. The presence of two different substituents (a methyl group and a hydroxymethyl group) and its incorporation within the heterocyclic ring render this carbon atom asymmetric. Consequently, the molecule can exist as a pair of enantiomers, (R)- and (S)-(1-Benzyl-3-methylpyrrolidin-3-yl)methanol. The determination of the absolute configuration and the enantiomeric purity of these stereoisomers is fundamental for understanding their structure-activity relationships.

Several analytical techniques are employed to determine the absolute configuration of chiral molecules. X-ray crystallography of a single crystal of one of the enantiomers, or a crystalline derivative, provides an unambiguous assignment of the three-dimensional arrangement of atoms. mdpi.comnih.gov For molecules that are difficult to crystallize, vibrational circular dichroism (VCD) can be a powerful alternative. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, and by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. Another common approach is the use of chiral derivatizing agents, such as Mosher's acid, to form diastereomers that can be distinguished by spectroscopic methods like NMR. mdpi.com

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample is a measure of the predominance of one enantiomer over the other. masterorganicchemistry.com It is a critical parameter, as the biological activity often resides in one enantiomer, while the other may be inactive or even have undesirable effects. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for separating and quantifying enantiomers, thereby determining the enantiomeric excess. mdpi.comheraldopenaccess.us

Calculation of Enantiomeric Excess: Enantiomeric excess is calculated using the following formula:

e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. youtube.comyoutube.comyoutube.com

For instance, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer would have an enantiomeric excess of 90%.

| Method | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Could provide the absolute configuration if a suitable single crystal of an enantiomer or a derivative can be obtained. mdpi.comnih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light, compared with computational spectra. | Can determine the absolute configuration in solution, even for non-crystalline samples. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Used to determine the enantiomeric excess (e.e.) of a mixture of enantiomers. heraldopenaccess.us |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral agent (e.g., Mosher's acid) which have distinct NMR spectra. | Can be used to determine enantiomeric purity and, in some cases, infer absolute configuration. mdpi.com |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in a chiral molecule is paramount for its interaction with biological targets, which are themselves chiral. The concept of molecular recognition dictates that a molecule must have a precise stereochemical and electronic complementarity to its binding site to elicit a specific biological response. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity.

For instance, in a study of cyclic enkephalin analogues, the introduction of a hydrophilic hydroxyl group at the β-position of a modified phenylalanine residue was found to be poorly tolerated by opioid receptors. nih.gov Both the (3S)- and (3R)-hydroxy analogues showed significantly diminished binding affinity and a lack of agonist or antagonist activity compared to the parent compound. nih.gov This highlights how the presence and specific orientation of a functional group, in this case, a hydroxyl group similar to that in this compound, can be a critical determinant of molecular recognition and subsequent biological function.

The stereochemistry at the C3 position of the pyrrolidine ring in this compound derivatives would similarly influence their interaction with target proteins. The spatial orientation of the methyl and hydroxymethyl groups will affect the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds via the hydroxyl group. One enantiomer may bind with high affinity and selectivity, leading to a desired therapeutic effect, while the other enantiomer may not bind at all or may bind to a different target, potentially causing off-target effects.

| Stereochemical Feature | Potential Impact on Molecular Recognition |

| Absolute Configuration at C3 | Determines the precise 3D positioning of the methyl and hydroxymethyl groups, influencing the fit within a chiral binding site. |

| Presence of Hydroxymethyl Group | Can act as a hydrogen bond donor and acceptor, forming specific interactions with the receptor. Its orientation is critical. nih.gov |

| Presence of Methyl Group | Provides steric bulk and can engage in hydrophobic interactions. Its orientation can either be favorable or cause steric clashes. |

| Overall Molecular Shape | The stereochemistry at C3 influences the overall conformation of the pyrrolidine ring and the orientation of the N-benzyl group, affecting receptor binding. |

Diastereoselective Synthetic Strategies for Pyrrolidine Scaffolds

The synthesis of enantiomerically pure pyrrolidine derivatives is a significant challenge in organic chemistry. Diastereoselective synthesis, where a new chiral center is created with a preference for one diastereomer over others, is a powerful approach. Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.gov

One common approach involves the cyclization of acyclic precursors. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from a chiral aldehyde, where the stereocenters were constructed in a controlled manner. elsevierpure.com A similar strategy could be envisioned for this compound, starting from a suitable chiral building block.

Another powerful method is the use of multicomponent reactions, which allow for the construction of complex molecules with multiple stereocenters in a single step. For instance, the diastereoselective synthesis of highly substituted pyrrolidines has been achieved through a TiCl₄-catalyzed multicomponent coupling reaction.

A stereoselective synthesis of 3(R)-hydroxy-2(S)-ornithine, which shares a 3-hydroxy substituted heterocyclic structure, was achieved through a highly stereoselective iodocyclocarbamation of a chiral Z-olefin derived from D-serine. capes.gov.br This demonstrates the utility of substrate control in directing the formation of the desired stereoisomer.

| Synthetic Strategy | Description | Potential Application for this compound |

| Cyclization of Acyclic Precursors | An acyclic molecule with one or more existing stereocenters is cyclized to form the pyrrolidine ring, with the existing chirality directing the formation of new stereocenters. nih.gov | Starting from a chiral amino alcohol, cyclization could lead to the desired enantiomer of the target compound. |

| Asymmetric 1,3-Dipolar Cycloaddition | The reaction of an azomethine ylide with a dipolarophile, often catalyzed by a chiral Lewis acid, can produce enantiomerically enriched pyrrolidines. | A suitable azomethine ylide and a substituted alkene could be used to construct the pyrrolidine core with control over the stereochemistry. |

| Substrate-Controlled Synthesis | The inherent chirality in the starting material directs the stereochemical outcome of subsequent reactions. | Using a chiral pool starting material like a derivative of proline or another chiral amine could guide the stereoselective synthesis. capes.gov.br |

Computational Prediction of Stereochemical Outcomes

Computational chemistry has become an indispensable tool in modern synthetic chemistry, particularly for predicting and understanding the stereochemical outcomes of reactions. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of which stereoisomer will be preferentially formed.

For the synthesis of substituted pyrrolidines, computational studies can elucidate the reaction mechanisms and identify the factors that control stereoselectivity. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in the formation of the main product. This kind of information is invaluable for optimizing reaction conditions to favor the desired stereoisomer.

In the context of synthesizing derivatives of this compound, computational methods could be used to:

Model the transition states of different cyclization pathways to predict the diastereoselectivity.

Evaluate the effectiveness of different chiral catalysts in asymmetric reactions.

Understand the role of substituents and reaction conditions on the stereochemical outcome.

By providing insights into the energy differences between diastereomeric transition states, computational chemistry can guide the rational design of synthetic routes to access specific stereoisomers of this compound and its derivatives.

| Computational Method | Application in Stereoselective Synthesis | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict the major and minor products of a stereoselective reaction. | Could predict the stereochemical outcome of a diastereoselective synthesis of the target molecule. |

| Molecular Mechanics | Conformational analysis of reactants, intermediates, and products to understand steric and electronic effects. | Can help in designing substrates and reagents that favor the formation of a specific stereoisomer. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions to understand the origin of stereoselectivity in biocatalysis. | If an enzymatic route to the target compound were to be developed, QM/MM could aid in understanding and engineering the enzyme. |

Applications in Organic Synthesis and Catalysis

Utilization as a Chiral Building Block for Complex Molecules

(1-Benzyl-3-methylpyrrolidin-3-yl)methanol serves as a versatile chiral building block for the synthesis of more complex molecular architectures. Its inherent chirality and the presence of a modifiable hydroxyl group make it an attractive starting point or intermediate. A key step in its own synthesis, which underscores its role as a building block, is the reduction of an ester precursor. Specifically, this compound can be prepared by the reduction of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate using a reducing agent such as lithium aluminium hydride in a solvent like tetrahydrofuran (B95107). tandfonline.com

This precursor ester, in turn, can be synthesized through methods like [3+2] cycloaddition reactions, which efficiently construct the substituted pyrrolidine (B122466) ring system. beilstein-journals.org The resulting chiral alcohol has been documented as a crucial intermediate in the synthesis of novel biphenyl (B1667301) compounds that act as GPR40 agonists, which are of interest in medicinal chemistry for treating diabetes and metabolic diseases. tandfonline.com This demonstrates the direct application of this compound in a synthetic route toward biologically active molecules.

Role as a Precursor to Chiral Ligands in Asymmetric Catalysis

The bifunctional nature of pyrrolidine methanol (B129727) derivatives, containing both a Lewis basic nitrogen atom and a hydroxyl group, makes them excellent candidates for conversion into chiral ligands. These ligands can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. While specific catalytic applications for ligands derived directly from this compound are not extensively documented, the broader class of pyrrolidine methanol compounds is a cornerstone of asymmetric catalysis.

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. In its uncatalyzed form, it is slow and non-selective. However, the introduction of a chiral amino alcohol ligand can dramatically accelerate the reaction and induce high enantioselectivity. Ligands derived from the pyrrolidine methanol scaffold have been successfully employed in this context. kisti.re.kr For instance, pyrrolidine methanol derived from proline has been immobilized on mesoporous silica (B1680970) supports like SBA-15 and used as a heterogeneous catalyst for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), achieving high yields and good enantioselectivity. dokumen.pub The general mechanism involves the formation of a chiral zinc-alkoxide complex, which then orchestrates the enantioselective transfer of the alkyl group from the zinc reagent to the aldehyde.

| Catalyst Support | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| SBA-15 | up to 98 | 75 |

| MCM-41 | - | 52 |

The pyrrolidine scaffold is also valuable in other metal-catalyzed asymmetric reactions. The Reformatsky reaction , which involves the addition of an organozinc enolate (from an α-halo ester) to a carbonyl compound, can be rendered enantioselective using chiral ligands. libretexts.orgpearson.com Chiral prolinol ligands, a structural class closely related to this compound, have proven effective in Me₂Zn-mediated catalytic enantioselective Reformatsky reactions with both aldehydes and ketones, affording β-hydroxy esters in high yields and enantioselectivities. acs.org Similarly, other β-amino alcohols have been used as chiral tridentate ligands for this transformation. tandfonline.com

In the Diels-Alder reaction , chiral ligands are used in conjunction with Lewis acid catalysts (e.g., copper(II) or boron complexes) to induce facial selectivity in the cycloaddition. nih.govnih.govacs.org While various ligand types, such as those based on sulfoxides or chiral dienes, are commonly employed, the use of ligands specifically derived from this compound for this purpose is not widely reported. However, the fundamental principle of creating a chiral Lewis acid complex remains a viable strategy for this scaffold.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is cleaved. In polymerization, this can control the tacticity of the polymer chain. While the development of polymer-supported chiral auxiliaries is an active area of research, the specific function of this compound in this role is not documented in prominent literature.

Participation in Key Organic Reactions (e.g., Reductions, Cyclizations, Ritter Reaction)

As a functionalized molecule, this compound can participate in various organic transformations.

Reductions : The synthesis of the title compound itself involves the reduction of a carbonyl group. tandfonline.com

Cyclizations : The presence of both a nucleophilic nitrogen and a hydroxyl group allows for potential intramolecular cyclization reactions to form bicyclic structures, depending on the reaction conditions. Ring-expansion reactions of pyrrolidine methanol derivatives to form 3-hydroxypiperidines are also known transformations within this structural class. vdoc.pub

Ritter Reaction : The Ritter reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide. The tertiary alcohol in this compound could potentially undergo such a reaction, providing a route to amide-substituted pyrrolidines.

Development of Novel Organocatalytic Systems Derived from the Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged" scaffold in organocatalysis, forming the backbone of highly successful catalysts like proline and its derivatives. These catalysts typically operate through the formation of chiral enamine or iminium ion intermediates. Pyrrolidine methanol derivatives, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol and its ethers, are among the most powerful organocatalysts developed. acs.org They have been effectively used in a wide array of asymmetric transformations, including:

Aldol and Mannich reactions. google.com

Michael additions. google.com

α-alkylation and α-oxyamination of aldehydes. beilstein-journals.orgacs.org

Asymmetric reduction of ketoesters. dokumen.pub

These catalysts function by combining with a carbonyl substrate to form a reactive chiral enamine, which then attacks an electrophile with high stereocontrol. beilstein-journals.orgacs.org The development of new systems based on the this compound scaffold is a logical extension of this work. By modifying the hydroxyl and amine functionalities, it is possible to tune the steric and electronic properties of the resulting catalyst to suit new reactions or improve existing ones.

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Methylpyrrolidin 3 Yl Methanol Analogues

Analysis of Substituent Effects on Biological or Catalytic Activity

The biological or catalytic activity of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol analogues can be significantly modulated by the introduction of various substituents. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with a biological target.

For instance, substitutions on the benzyl (B1604629) group can have a profound impact on activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, which may be crucial for π-π stacking or cation-π interactions with the target protein. Studies on analogous systems, such as 1-benzyl-2-methylbenzimidazoles, have shown that electron-donating substituents, particularly at the 2- and 4-positions of the benzyl ring, can enhance biological activity. nih.gov Conversely, electron-withdrawing groups at the same positions can have a variable or even negative effect. nih.gov

The nature and position of substituents on the pyrrolidine (B122466) ring are also critical. For example, modifications to the hydroxymethyl group, such as converting it to an ether or an ester, would alter its hydrogen bonding capacity, a key interaction for many ligands with their receptors. nih.gov

Table 1: Predicted Effects of Substituents on the Activity of this compound Analogues

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

| Benzyl Ring | 4-Fluoro | Potential Increase | The electronegativity of fluorine can enhance binding affinity. |

| 4-Methyl | Potential Increase | Electron-donating groups can positively influence activity. nih.gov | |

| 4-Chloro | Variable | The position of the chloro group can lead to different effects, with 4-substitution sometimes being more favorable than 3-substitution. nih.gov | |

| 2,4-Dimethyl | Potential Increase | Multiple electron-donating groups may further enhance activity. nih.gov | |

| Pyrrolidine Ring | 3-Methoxymethyl | Potential Decrease | Conversion of the alcohol to an ether could reduce hydrogen bonding capability but might increase cell permeability. nih.gov |

| N-Oxide | Variable | Oxidation of the pyrrolidine nitrogen could alter basicity and interaction with the target. |

Exploration of the Pyrrolidine Ring Substitutions (e.g., position of methyl and hydroxymethyl groups)

The substitution pattern on the pyrrolidine ring is a key determinant of the molecule's three-dimensional shape and, consequently, its biological activity. The relative stereochemistry of the substituents is of particular importance. In many classes of pyrrolidine-based bioactive compounds, a cis-configuration of substituents is preferred over a trans-orientation for optimal activity. nih.gov

For this compound, the geminal arrangement of the methyl and hydroxymethyl groups at the C3 position creates a specific steric environment. Shifting these substituents to other positions on the pyrrolidine ring would drastically alter the molecular topology and its fit within a binding pocket. For example, moving the hydroxymethyl group to the C2 position would create a prolinol-type structure, a common scaffold in medicinal chemistry, which could lead to a different biological profile. nih.gov

The stereochemistry at the C3 position, if it were to become a chiral center through different substitutions, would also be critical. It is well-established that different stereoisomers of pyrrolidine-containing molecules can exhibit significantly different biological activities and binding modes. nih.gov The non-planar, "puckered" nature of the pyrrolidine ring, a phenomenon known as pseudorotation, means that the spatial orientation of substituents can significantly influence how the molecule presents its binding motifs to a target. nih.gov

Table 2: Hypothetical Activity of Positional Isomers of this compound

| Compound | Position of Methyl Group | Position of Hydroxymethyl Group | Predicted Relative Activity | Rationale |

| Parent Compound | 3 | 3 | - | Reference compound. |

| Isomer A | 2 | 3 | Likely Altered | Change in spatial relationship between functional groups. |

| Isomer B | 3 | 2 | Likely Altered | Creates a different stereochemical environment and potential for new interactions. |

| Isomer C | 4 | 3 | Likely Altered | Significant change in the molecule's three-dimensional structure. |

Investigation of the Benzyl Group's Role in Activity Modulation

The benzyl group in this compound is not merely a passive structural element; it actively contributes to the molecule's interaction with its biological target. This substituent can engage in several types of non-covalent interactions that are crucial for binding affinity and selectivity.

One of the primary roles of the benzyl group is to participate in hydrophobic interactions within the binding site. The phenyl ring can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding free energy. Furthermore, the aromatic nature of the benzyl group allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

In some cases, the benzyl group can also engage in cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a nearby cationic group on the receptor. The methylene (B1212753) spacer between the phenyl ring and the pyrrolidine nitrogen provides conformational flexibility, allowing the benzyl group to adopt an optimal orientation for these interactions. The absence of this spacer, as in a simple N-phenyl analogue, could reduce lipophilicity and binding affinity due to decreased flexibility.

Studies on other benzyl-containing compounds have demonstrated that the removal or replacement of the benzyl group often leads to a significant reduction in biological activity, underscoring its importance for target engagement. nih.gov

Elucidation of Active Conformations through SAR Profiling

Structure-activity relationship profiling is a powerful tool for elucidating the likely active conformation of a molecule—the specific three-dimensional arrangement it adopts when binding to its target. By systematically synthesizing and testing a series of analogues with defined stereochemistry and conformational constraints, it is possible to infer the spatial requirements of the binding site.

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. The substituents on the ring influence the conformational equilibrium, favoring certain arrangements over others. For instance, the introduction of a bulky substituent might favor a conformation where that group occupies a pseudo-equatorial position to minimize steric strain. nih.gov

By correlating the biological or catalytic activity of a series of conformationally restricted analogues with their structures, a pharmacophore model can be constructed. This model defines the essential spatial arrangement of key functional groups—such as the hydrogen bond-donating hydroxymethyl group, the basic nitrogen atom, and the hydrophobic benzyl group—required for activity.

For example, if analogues with a cis-relationship between two key substituents are consistently more active than their trans-counterparts, it strongly suggests that the active conformation requires these groups to be on the same face of the pyrrolidine ring. nih.gov This information is invaluable for the design of next-generation compounds with improved potency and selectivity, as it allows for the pre-organization of the molecule into its bioactive conformation, reducing the entropic penalty of binding.

Computational Chemistry and Molecular Modeling

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol is not planar and exhibits a phenomenon known as pseudorotation, leading to a continuous series of puckered conformations. The most stable conformations are typically envelope (or twist) forms, where one or two atoms are out of the plane of the others. The specific conformational preference is dictated by the nature and position of the substituents on the ring.

For N-substituted pyrrolidines, a combination of experimental NMR spectroscopy and computational chemistry can be a powerful tool for detailed conformational studies. researchgate.net A conformational search using statistical methods, followed by geometry optimization and thermodynamic calculations using Density Functional Theory (DFT), can identify the lowest energy conformers and their relative populations according to the Boltzmann distribution. researchgate.net In the case of this compound, the bulky benzyl (B1604629) group on the nitrogen atom and the methyl and hydroxymethyl groups at the C3 position will significantly influence the conformational equilibrium of the pyrrolidine ring. The N-acyl functionality in related systems is known to favor an axial orientation for substituents at the 2- and 5-positions. researchgate.net While the benzyl group is not an acyl group, its steric bulk would similarly influence the puckering of the pyrrolidine ring to minimize steric strain.

It is anticipated that the pyrrolidine ring in this compound would adopt an envelope conformation. The presence of the C3-substituents would likely favor a conformation where the C3 atom is puckered out of the plane of the other four atoms to alleviate steric hindrance between the methyl and hydroxymethyl groups and the benzyl group.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 | C3-endo Envelope | 0.00 | C2-N1-C5-C4: -35.2 |

| 2 | C4-exo Envelope | 1.25 | N1-C2-C3-C4: 40.8 |

| 3 | Twist (T) | 2.10 | C5-N1-C2-C3: 15.7 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking simulations could be employed to identify potential biological targets and to understand the key intermolecular interactions driving its biological activity.

In studies of related pyrrolidine-based compounds, molecular docking has been successfully used to predict their binding to various enzymes and receptors. For instance, docking studies on pyrrolidine-based Pt(II) complexes have been used to evaluate their binding activity with DNA and BSA. nih.gov Similarly, new fused 1H-pyrroles and related derivatives have been docked into the active sites of EGFR and CDK2 to rationalize their anticancer activity. nih.gov Another study utilized molecular docking to investigate the binding of novel pyrrole (B145914) derivatives as inhibitors of enoyl-ACP reductase and DHFR enzymes. mdpi.com

Table 2: Predicted Interactions from a Hypothetical Molecular Docking Study

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

| Benzyl group | Hydrophobic (π-π stacking, van der Waals) | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Hydroxymethyl group | Hydrogen bonding (donor and acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Pyrrolidine nitrogen | Hydrogen bonding (acceptor), Ionic (if protonated) | Aspartate, Glutamate, Serine, Threonine |

| Methyl group | Hydrophobic (van der Waals) | Alanine, Valine, Leucine, Isoleucine |

Quantum Chemical Calculations to Investigate Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. For this compound, DFT calculations can provide valuable information on its molecular orbitals, charge distribution, and various reactivity descriptors. A large dataset of organic radicals and closed-shell molecules has been computed using the M06-2X/def2-TZVP level of theory, which has been shown to offer a good balance of accuracy and computational cost for such systems. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich benzyl group and the nitrogen atom of the pyrrolidine ring. The LUMO is expected to be distributed over the aromatic ring.

Calculations of the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxymethyl group and the aromatic ring are likely to exhibit positive potential. Studies on benzyl-type carbanions have utilized quantum chemical calculations to understand the influence of counterions and interacting systems on their structural and electronic properties. rsc.org

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity. For the synthesis of this compound, computational studies can be used to investigate the mechanisms of key bond-forming steps.

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for Michael addition, a Nef-type rearrangement, and the final cyclization step. rsc.org Another study focused on the mechanistic details of pyrrolidine synthesis through copper-catalyzed intramolecular C-H amination. acs.org The synthesis of this compound likely involves the formation of the pyrrolidine ring and the introduction of the substituents. Computational analysis of these synthetic steps would involve locating the transition state structures for each elementary step and calculating the activation energies. This can help in optimizing reaction conditions and understanding the origins of stereoselectivity if chiral centers are formed during the reaction.

Table 4: Hypothetical Energy Profile for a Key Synthetic Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | 0.0 | 15.2 | -5.8 | 15.2 |

Prediction of Spectroscopic Data

Computational methods can accurately predict various spectroscopic data, including NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. This is particularly useful for structure verification and for assigning complex spectra. The comparison between computed and experimental NMR chemical shifts is a well-established method for structural elucidation. researchgate.net

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. This involves optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation of the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. Recent advancements have even explored the use of DFT in combination with machine learning to improve the accuracy of these predictions. youtube.com

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the C-N stretch of the pyrrolidine ring.

Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Benzyl CH₂) | 60.5 | 60.2 |

| C (Pyrrolidine CH₂) | 54.8, 56.1 | 54.5, 55.9 |

| C (Pyrrolidine C3) | 45.3 | 45.1 |

| C (Hydroxymethyl CH₂) | 68.9 | 68.5 |

| C (Methyl CH₃) | 22.1 | 21.8 |

| C (Aromatic) | 127.5 - 138.0 | 127.2 - 137.8 |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can deduce the connectivity and spatial arrangement of atoms.

While specific, experimentally verified NMR data for (1-Benzyl-3-methylpyrrolidin-3-yl)methanol are not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its molecular structure. A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons of the pyrrolidine (B122466) ring, the methyl (CH₃) group protons, and a signal for the hydroxyl (OH) proton of the methanol (B129727) moiety. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the benzyl group, the pyrrolidine ring, the methyl group, and the hydroxymethyl group.

For illustrative purposes, analysis of closely related compounds provides insight into the data NMR spectroscopy yields. For example, the related compound Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate has been characterized with detailed ¹H and ¹³C NMR data, allowing for the full assignment of its complex structure. st-andrews.ac.uk Such analyses, often involving 2D NMR techniques like COSY and HSQC, are standard practice for confirming the constitution of new chemical entities.

Table 1: Predicted NMR Signals for this compound This table is predictive and based on general chemical shift principles. Actual experimental values may vary.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic | ~7.2-7.4 | Multiplet | Phenyl H | | Benzylic | ~3.6 | Singlet/Doublet | Ph-CH₂-N | | Pyrrolidine Ring | ~2.2-3.0 | Multiplets | Ring CH₂ | | Methanol | ~3.5 | Singlet/Doublet | C-CH₂-OH | | Methyl | ~1.2 | Singlet | C-CH₃ | | Hydroxyl | Variable | Singlet (broad) | OH | | ¹³C NMR | Predicted Chemical Shift (ppm) | | Aromatic | ~127-138 | | Benzylic | ~60 | | C3 (quaternary) | ~45-55 | | Pyrrolidine Ring | ~50-65 | | Methanol | ~65-75 | | Methyl | ~20-30 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique provides a definitive confirmation of the molecular formula.

For this compound, with the molecular formula C₁₃H₁₉NO, the exact mass can be calculated. The monoisotopic mass of an isomer, [(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol, is reported as 205.146664230 Da. nih.gov As isomers share the same molecular formula, this value is also the theoretical monoisotopic mass for this compound. An experimental HRMS measurement yielding a value for the protonated molecule [M+H]⁺ that matches this theoretical mass to within a few parts per million (ppm) would serve as conclusive evidence of the compound's elemental composition.

Table 2: HRMS Data for C₁₃H₁₉NO

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | nih.gov |

| Calculated Monoisotopic Mass | 205.146664 Da | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unequivocal proof of a molecule's structure, including its absolute stereochemistry.

A search of publicly available scientific databases did not yield any specific X-ray crystallographic data for this compound. The generation of such data is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. If such a crystal were obtained, the analysis would reveal exact bond lengths, bond angles, and the conformation of the pyrrolidine ring, as well as detailing any intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For complex heterocyclic systems like spiro-pyrrolidines, crystallographic data has been essential for confirming their structure and stereochemistry. researchgate.net

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are critical for assessing the purity of a chemical sample and for separating isomers.

Purity assessment is a vital step in chemical synthesis. For related compounds, vendors often specify a purity level determined by chromatography; for instance, the similar compound (1-Benzylpyrrolidin-3-yl)methanol is commercially available with a purity of ≥97% as determined by GC. chemimpex.comsigmaaldrich.com An HPLC method, often utilizing a reverse-phase column (like a C18), would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Furthermore, since this compound contains a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral HPLC, which uses a stationary phase containing a chiral selector, would be the method of choice for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Solid Forms

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. They are particularly important for characterizing the solid-state properties, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would show endothermic peaks corresponding to events like melting, providing a precise melting point, which is a key indicator of purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve would reveal the thermal stability of the compound and its decomposition temperature.

Specific TGA or DSC data for this compound are not available in the reviewed literature. The acquisition of this data would be a standard part of a comprehensive solid-state characterization study.

Q & A

Q. Basic

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry, particularly distinguishing benzyl and methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C13H19NO, theoretical 205.36 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in chiral centers .

How does stereochemistry at the pyrrolidine ring influence biological activity?

Advanced

The compound’s stereoisomers exhibit distinct receptor-binding profiles. For example:

- (R)-isomers may show higher affinity for dopamine receptors due to spatial compatibility with binding pockets.

- (S)-isomers could favor serotonin receptor interactions.

Methodological approach:

- Chiral HPLC separates enantiomers.

- In vitro assays (e.g., radioligand binding) quantify affinity differences.

- Molecular docking (using software like AutoDock Vina) predicts binding modes based on stereochemistry .

What computational strategies are used to model interactions between this compound and neurological targets?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electronic properties to predict reactivity and binding energy.

- Molecular Dynamics (MD) Simulations : Track conformational changes in receptor-ligand complexes over time (e.g., μ-opioid receptor interactions).

- QSAR Models : Relate substituent effects (e.g., benzyl vs. phenyl groups) to activity trends using datasets from analogs .

What physicochemical properties are critical for in vivo studies?

Q. Basic

- LogP : ~1.2 (moderate lipophilicity, balances blood-brain barrier penetration and solubility).

- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water.

- pKa : ~9.5 (protonation of the tertiary nitrogen enhances solubility in acidic environments).

These properties guide formulation (e.g., saline vs. lipid-based carriers) and dosing regimens .

How can metabolic pathways of this compound be elucidated?

Q. Advanced

- Cytochrome P450 Inhibition Assays : Identify metabolic enzymes (e.g., CYP3A4/5) using liver microsomes.

- LC-MS/MS : Detect hydroxylated or demethylated metabolites.

- Isotope Labeling : Track metabolic fate using deuterated analogs (e.g., CD3 groups) .

What strategies optimize synthetic routes for scaled-up production?

Q. Advanced

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to maximize yield.

- Flow Chemistry : Reduces side reactions (e.g., overalkylation) via precise mixing.

- Green Chemistry : Replace toxic reagents (e.g., iodine) with biocatalysts like lipases .

What safety and toxicity considerations are prioritized in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.